molecular formula C19H15ClN4O3 B5862010 methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5862010
M. Wt: 382.8 g/mol
InChI Key: VNWMVEYTSUQJDT-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 3-chloro-4-methoxyphenyl group at the 1-position and a methyl ester at the 3-carboxylate position. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which synergistically modulate its electronic properties and biological interactions.

Properties

IUPAC Name

methyl 2-amino-1-(3-chloro-4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-26-14-8-7-10(9-11(14)20)24-17(21)15(19(25)27-2)16-18(24)23-13-6-4-3-5-12(13)22-16/h3-9H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWMVEYTSUQJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyrroloquinoxaline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituent (Position) Molecular Formula Key Features Biological Activity Reference
Methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Cl, 4-OCH₃ (phenyl) C₁₉H₁₅ClN₄O₃ Dual electron effects (Cl⁻ and OCH₃) Hypothesized anticancer, antimicrobial
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Cl (phenyl) C₁₈H₁₃ClN₄O₂ Steric hindrance from ortho-Cl Antimicrobial, anticancer (52–95% yields in synthesis)
Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,4-diCl (phenyl) C₁₈H₁₂Cl₂N₄O₂ Enhanced lipophilicity and binding affinity Potent anticancer activity
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-diCl (phenyl) C₁₈H₁₂Cl₂N₄O₂ Symmetric Cl substitution; improved stability Kinase inhibition, apoptosis modulation
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,4-diOCH₃ (phenyl) C₂₁H₂₀N₄O₄ Increased solubility due to polar OCH₃ groups Neuroprotective potential
Methyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-OH (phenyl) C₁₈H₁₄N₄O₃ Hydrogen-bonding capability Anti-inflammatory, anticancer

Physicochemical Properties

  • Lipophilicity: Dichlorophenyl > Monochlorophenyl > Methoxyphenyl (Cl groups increase logP) .
  • Solubility : Methoxy and hydroxyl substituents enhance aqueous solubility (e.g., 3-OCH₃, 3-OH) .
  • Stability : Symmetric substitutions (e.g., 3,5-diCl) improve thermal and oxidative stability .

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